Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-(-)-Dimethindene Maleate
Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-(-)-Dimethindene Maleate
Foreword for the Scientific Community: This document provides an in-depth exploration of the mechanism of action of the pharmacologically active enantiomer, (R)-(-)-Dimethindene maleate. It is imperative to note that while the user request specified "(R)-(+)-Dimethindene maleate," the scientific literature consistently identifies the (R)-(-)-enantiomer as the eutomer responsible for potent histamine H1 receptor antagonism.[1][2] Conversely, the (S)-(+)-enantiomer exhibits pronounced selectivity for M2 muscarinic receptors.[1][2] This guide will, therefore, focus on the well-documented activities of (R)-(-)-Dimethindene as a histamine H1 receptor antagonist.
Core Mechanism of Action: Selective, Competitive Antagonism of the Histamine H1 Receptor
(R)-(-)-Dimethindene maleate exerts its therapeutic effects primarily through its role as a selective and potent competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to four subtypes of G-protein coupled receptors (GPCRs). The H1 receptor, upon activation by histamine, initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as pruritus, vasodilation, and increased capillary permeability.[1][3][4] (R)-(-)-Dimethindene, by competitively binding to the H1 receptor, prevents the binding of endogenous histamine, thereby abrogating its downstream effects.[1]
Stereoselectivity and Receptor Binding Profile
The pharmacological activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, displaying significantly higher affinity than its (S)-(+)-counterpart.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[2] This stereoselectivity underscores the precise molecular interactions required for high-affinity binding to the respective receptors.
Quantitative Pharmacological Data
The affinity and potency of (R)-(-)-Dimethindene and its enantiomer at various receptors have been quantified through in vitro binding and functional assays. The following tables summarize the key quantitative data available in the literature.
| Enantiomer | Receptor | Assay Type | Species/Tissue | pA2 | Reference |
| (R)-(-)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 9.42 | [2] |
| (S)-(+)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 7.48 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Guinea-pig left atria | 7.86 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Rabbit vas deferens | 7.74 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rabbit vas deferens | 6.83 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rat duodenum | 6.36 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig ileum | 6.92 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig trachea | 6.96 | [2] |
| Enantiomer | Receptor | Assay Type | Species/Cell Line | pKi | Reference |
| (S)-(+)-Dimethindene | Muscarinic M2 | Radioligand Binding | Rat heart | 7.78 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M1 | Radioligand Binding | Human neuroblastoma NB-OF 1 cells | 7.08 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Radioligand Binding | Rat pancreas | 6.70 | [2] |
| (S)-(+)-Dimethindene | Muscarinic M4 | Radioligand Binding | Rat striatum | 7.00 | [2] |
Signaling Pathways
Histamine H1 Receptor Signaling Cascade and its Inhibition by (R)-(-)-Dimethindene
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][4][5] Upon histamine binding, a conformational change in the receptor activates Gq/11, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][6]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[3][6]
(R)-(-)-Dimethindene, by competitively antagonizing the H1 receptor, prevents the initiation of this signaling cascade, thereby mitigating the downstream effects of histamine.
Key Experimental Protocols
The pharmacological profile of (R)-(-)-Dimethindene has been elucidated through a series of well-established in vitro and in vivo experimental models.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are isolated.[7][8]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound ((R)-(-)-Dimethindene).[7][8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]
Functional Assay on Isolated Guinea-Pig Ileum (Schild Analysis)
This ex vivo assay determines the potency and nature of antagonism of a compound.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.[9][10]
-
Agonist Dose-Response: A cumulative concentration-response curve to histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).[10]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of (R)-(-)-Dimethindene for a specific period.
-
Shifted Dose-Response: A new histamine concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the dose-response curve is quantified by the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[9]
In Vivo Histamine-Induced Wheal and Flare Test
This human clinical model assesses the in vivo antihistaminic activity of a drug.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled study.[11][12]
-
Drug Administration: Subjects receive either (R)-(-)-Dimethindene maleate or a placebo.[11][12]
-
Histamine Challenge: At specific time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[11][12]
-
Measurement: The areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at set intervals.[11][12]
-
Data Analysis: The inhibition of the wheal and flare response by the active drug compared to placebo is calculated to determine the onset and duration of antihistaminic effect.[11]
Conclusion
References
- 1. hmdb.ca [hmdb.ca]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. SMPDB [smpdb.ca]
- 5. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
